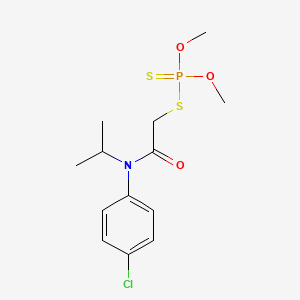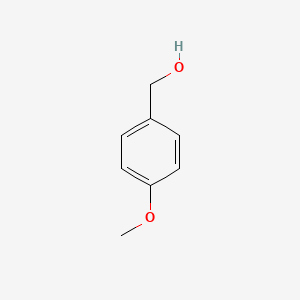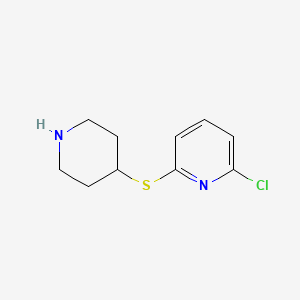
Anthrone
Overview
Description
Anthrone is a tricyclic aromatic ketone with the chemical formula C14H10O. It is a white to light yellow crystalline substance that is insoluble in water but soluble in organic solvents like alcohol and benzene . This compound is primarily used in the colorimetric determination of carbohydrates and as a reagent in various biochemical assays .
Mechanism of Action
Target of Action
Anthrone is a tricyclic aromatic ketone . It is primarily used in the colorimetric determination of carbohydrates and as a common cellulose assay . This compound derivatives are used in pharmacy as laxatives . They stimulate the motion of the colon and reduce water reabsorption .
Mode of Action
The mode of action of this compound and its derivatives involves the stimulation of peristalsis and an increase in fecal water content, which enhances the movement of feces through the large intestine . Rheinthis compound, an active metabolite of senna glycoside, appears to increase macrophage expression of cyclooxygenase 2 (COX2), which increases the production of prostaglandin E2 (PGE2) . This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression . The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine, resulting in the laxative effect of rheinthis compound .
Biochemical Pathways
This compound is part of the anthraquinone family, which includes compounds like Rhein . The mechanism of Rhein involves multiple pathways which contain close interactions . The pathways related to the targets of Rhein are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .
Pharmacokinetics
Anthraquinones are absorbed mainly in the intestines . The absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . A fluctuation in blood concentration and two absorption peaks of anthraquinones may result from the hepato-intestinal circulation, reabsorption, and transformation . Anthraquinones are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
The result of this compound’s action is primarily seen in its use as a laxative . It stimulates the motion of the colon and reduces water reabsorption . This leads to an increase in the movement of feces through the large intestine .
Action Environment
The action environment of this compound is primarily the human gastrointestinal tract, specifically the colon . Environmental factors that could influence this compound’s action, efficacy, and stability include the pH level and microbial flora of the gastrointestinal tract.
Biochemical Analysis
Biochemical Properties
Anthrone plays a significant role in biochemical reactions, especially in the detection of carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural or hydroxymethylfurfural, which then condenses with this compound to produce a blue-green complex. This complex can be measured spectrophotometrically at 620 nm . This compound interacts with various biomolecules, including dextrins, monosaccharides, disaccharides, polysaccharides, starches, gums, and glycosides, to form the colored complex .
Cellular Effects
This compound’s primary cellular effect is its ability to detect and quantify carbohydrates within cells. This detection is crucial for understanding cellular metabolism and energy storage. By measuring the concentration of carbohydrates, researchers can infer the metabolic state of cells and any alterations in cellular processes. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but serves as a vital tool for studying these aspects by providing quantitative data on carbohydrate levels .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with dehydrated carbohydrates to form a colored complex. When carbohydrates are treated with concentrated sulfuric acid, they are dehydrated to form furfural or hydroxymethylfurfural. These intermediates then react with this compound to produce a blue-green complex. The reaction is highly specific to carbohydrates, making this compound a reliable reagent for carbohydrate detection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time when stored and handled correctly. The reagent itself is stable, but its reaction with carbohydrates must be conducted under controlled conditions to ensure accurate results. The blue-green complex formed is stable for a sufficient period, allowing for reliable spectrophotometric measurements. Long-term studies have shown that this compound remains effective in detecting carbohydrates without significant degradation .
Dosage Effects in Animal Models
This compound is primarily used in vitro for biochemical assays and is not typically administered to animal models. Therefore, there is limited information on its dosage effects in vivo. In laboratory settings, the concentration of this compound reagent used in assays is critical for accurate carbohydrate detection. Higher concentrations may lead to more intense color formation, but it is essential to follow standardized protocols to avoid inconsistencies .
Metabolic Pathways
This compound itself is not directly involved in metabolic pathways but is used to study carbohydrate metabolism. By detecting and quantifying carbohydrates, researchers can gain insights into metabolic flux and the levels of various metabolites. The this compound test helps elucidate the role of carbohydrates in energy storage and utilization within cells .
Transport and Distribution
This compound is a reagent used in biochemical assays and does not undergo transport or distribution within cells and tissues. Instead, it reacts with carbohydrates present in the sample to form a colored complex. The distribution of this complex is uniform within the reaction mixture, allowing for accurate spectrophotometric measurements .
Subcellular Localization
This compound does not have subcellular localization as it is an external reagent used in biochemical assays. Its activity is confined to the reaction mixture where it interacts with carbohydrates to form the colored complex. The reaction does not involve any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthrone can be synthesized through the reduction of anthraquinone. This reduction can be achieved using different reagents such as tin and hydrochloric acid, aluminum bronze, or sodium hydrogen sulfite . Another method involves the cyclization of o-benzylbenzoic acid with liquid hydrogen fluoride .
Industrial Production Methods: In industrial settings, this compound is typically produced by the partial reduction of anthraquinone. The process involves the use of reducing agents like tin chloride or sodium hydrogen sulfite under controlled conditions to ensure the selective reduction of anthraquinone to this compound .
Chemical Reactions Analysis
Types of Reactions: Anthrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to anthraquinone.
Reduction: this compound can be reduced to anthranol.
Condensation: this compound condenses with glyoxal to form acedithis compound, a useful octacyclic pigment.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation: Glyoxal is used in the presence of a catalyst for the condensation reaction.
Major Products:
Oxidation: Anthraquinone
Reduction: Anthranol
Condensation: Acedithis compound
Scientific Research Applications
Anthrone has a wide range of applications in scientific research:
Medicine: Derivatives of this compound are used as laxatives.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of certain pharmaceuticals.
Comparison with Similar Compounds
Anthraquinone: Like anthrone, anthraquinone is a tricyclic aromatic compound but with a different oxidation state.
Uniqueness of this compound: this compound is unique due to its specific reactivity in colorimetric assays and its role as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with carbohydrates makes it particularly valuable in biochemical assays .
Properties
IUPAC Name |
10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGDLRCDCYRQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049431 | |
| Record name | Anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Anthrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE, SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI | |
| Record name | ANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000183 [mmHg] | |
| Record name | Anthrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
ORTHORHOMBIC NEEDLES FROM BENZENE AND PETROLEUM ETHER, COLORLESS NEEDLES | |
CAS No. |
90-44-8 | |
| Record name | Anthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTHRONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9(10H)-Anthracenone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP0FJ7K744 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C | |
| Record name | ANTHRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

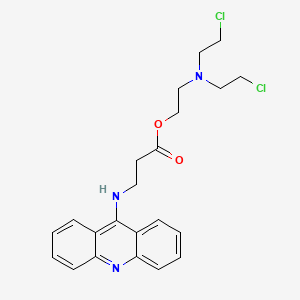
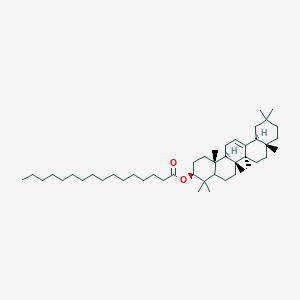
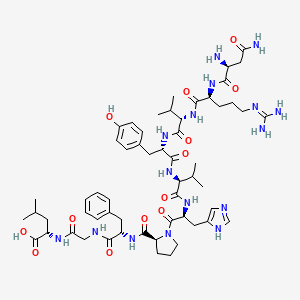
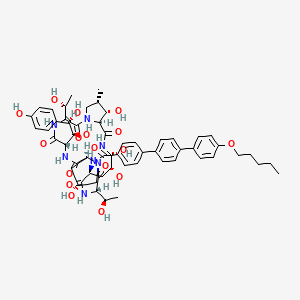
![ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride](/img/structure/B1665495.png)
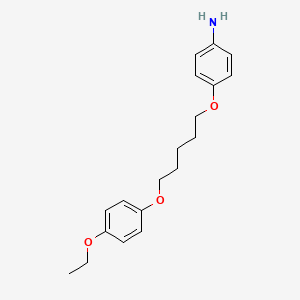
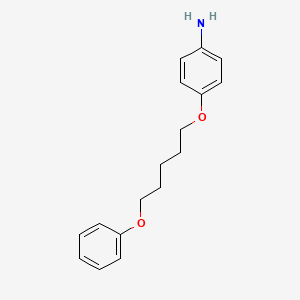
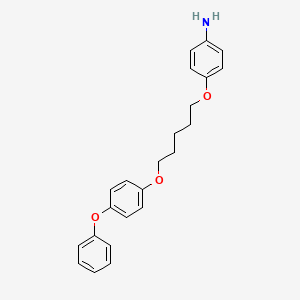
![[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1665502.png)

